molecular formula C21H26N2OS2 B588591 Thioridazine-d3 5-Sulfoxide CAS No. 1330076-56-6

Thioridazine-d3 5-Sulfoxide

Cat. No.: B588591
CAS No.: 1330076-56-6
M. Wt: 389.59
InChI Key: XLDFFVBQCMLXIE-FIBGUPNXSA-N
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Description

Thioridazine-d3 5-Sulfoxide is a deuterated derivative of thioridazine, a phenothiazine antipsychotic drug. This compound is primarily used in scientific research to study the metabolism and pharmacokinetics of thioridazine. The deuterium atoms in this compound make it a valuable tool for tracing and analyzing metabolic pathways.

Mechanism of Action

Target of Action

Thioridazine-d3 5-Sulfoxide, a derivative of Thioridazine, primarily targets dopaminergic D1 and D2 receptors in the brain . It also interacts with alpha-adrenergic receptors and influences the release of hypothalamic and hypophyseal hormones . In addition, it has been found to inhibit Penicillin-binding proteins PBP and PBPa , which are crucial in the cell wall synthesis of bacteria .

Mode of Action

This compound blocks the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, thereby reducing dopamine neurotransmission . It also blocks the alpha-adrenergic effect, leading to a decrease in the release of hypothalamic and hypophyseal hormones . This results in changes in basal metabolism, body temperature, wakefulness, and vasomotor tone . In the context of antimicrobial activity, it inhibits the Penicillin-binding proteins, disrupting the bacterial cell wall synthesis .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It modifies cytoskeleton dynamics, triggering Ca2+ overload and toxic reactive oxygen species accumulation . This leads to mitochondrial depolarization and apoptosis . In the context of antimicrobial activity, it disrupts the cell wall synthesis pathway in bacteria .

Pharmacokinetics

This compound is a derivative of Thioridazine, which is known to have incomplete bioavailability . It is metabolized in the liver, at least partly mediated by CYP2D6 , into sulfoxide derivatives . The elimination half-life of Thioridazine is around 21-24 hours .

Result of Action

The action of this compound leads to several molecular and cellular effects. It induces autophagy in GBM cell lines and upregulates AMPK activity . In the context of antimicrobial activity, it exhibits enhanced activity against Gram-positive bacteria, particularly methicillin- and ciprofloxacin-resistant Staphylococcus aureus .

Action Environment

Environmental factors can influence the action of this compound. For instance, the compound’s antimicrobial activity can be enhanced by laser irradiation . Moreover, the bacteriotoxic activity of Thioridazine is significantly reduced by phototransformation .

Biochemical Analysis

Biochemical Properties

These are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of two benzene rings joined by a para-thiazine ring

Cellular Effects

Thioridazine, from which Thioridazine-d3 5-Sulfoxide is derived, has been shown to have potent effects on various types of cells. For instance, it has been found to induce autophagy in GBM cell lines and upregulate AMPK activity . It is also known to block postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, depress the release of hypothalamic and hypophyseal hormones, and affect basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Molecular Mechanism

Thioridazine, its parent compound, is known to block postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This action is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Temporal Effects in Laboratory Settings

Studies on Thioridazine have shown that it has potent effects on basal ganglia dopamine in rats and hamsters .

Dosage Effects in Animal Models

Thioridazine has been shown to have a dose-dependent and statistically significant effect in vivo at doses from 15 to 25 mg/kg .

Metabolic Pathways

Thioridazine is known to be extensively metabolized, with one of its metabolites being Thioridazine 5-Sulfoxide .

Transport and Distribution

Studies on Thioridazine have shown that it is distributed in serum or tissue and accumulates in all tissues studied .

Subcellular Localization

Studies on D2 receptors, which are the main targets of Thioridazine, have shown that they appear as puncta-like structures along the surface of dendrites and soma of dopamine neurons .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thioridazine-d3 5-Sulfoxide involves the oxidation of thioridazine-d3. The process typically uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the sulfoxide form. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling of the compound.

Chemical Reactions Analysis

Types of Reactions: Thioridazine-d3 5-Sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to sulfone.

    Reduction: The sulfoxide group can be reduced back to the sulfide form.

    Substitution: The phenothiazine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products:

    Oxidation: Thioridazine-d3 5-Sulfone.

    Reduction: Thioridazine-d3.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Thioridazine-d3 5-Sulfoxide is widely used in scientific research, including:

    Chemistry: Studying the metabolic pathways and degradation products of thioridazine.

    Biology: Investigating the interaction of thioridazine metabolites with biological systems.

    Medicine: Researching the pharmacokinetics and pharmacodynamics of thioridazine and its metabolites.

    Industry: Developing analytical methods for the detection and quantification of thioridazine and its metabolites in various matrices.

Comparison with Similar Compounds

    Thioridazine: The parent compound, used as an antipsychotic.

    Mesoridazine: A metabolite of thioridazine with similar pharmacological properties.

    Chlorpromazine: Another phenothiazine antipsychotic with a different side effect profile.

Uniqueness: Thioridazine-d3 5-Sulfoxide is unique due to its deuterium labeling, which makes it an invaluable tool for tracing metabolic pathways and studying the pharmacokinetics of thioridazine. The deuterium atoms provide a distinct mass difference, allowing for precise detection and analysis using mass spectrometry.

Properties

IUPAC Name

2-methylsulfanyl-10-[2-[1-(trideuteriomethyl)piperidin-2-yl]ethyl]phenothiazine 5-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2OS2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26(24)21-11-10-17(25-2)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDFFVBQCMLXIE-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCCCC1CCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858476
Record name 10-{2-[1-(~2~H_3_)Methylpiperidin-2-yl]ethyl}-2-(methylsulfanyl)-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330076-56-6
Record name 10-{2-[1-(~2~H_3_)Methylpiperidin-2-yl]ethyl}-2-(methylsulfanyl)-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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